4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-methylbenzoate
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Overview
Description
4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-methylbenzoate is a complex organic compound that belongs to the xanthene derivatives family. Xanthene derivatives are known for their extensive pharmacological and biological activities, including antibacterial, antitumor, and hypotensive effects .
Preparation Methods
The synthesis of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-methylbenzoate typically involves the condensation of benzaldehyde and 1,3-cyclohexanedione in the presence of acetic acid under microwave irradiation. This method is favored due to its high yield, short reaction time, and eco-friendly conditions . The reaction mixture is irradiated for 15 minutes at 110°C and then cooled to room temperature before being poured into water to isolate the product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antitumor activities.
Medicine: Investigated for its hypotensive and antiproliferative effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other xanthene derivatives such as:
- 3,3,6,6-Tetramethyl-9-(phenyl)-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene
- 3,3,6,6-Tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C31H32O5 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C31H32O5/c1-18-6-8-20(9-7-18)29(34)35-21-12-10-19(11-13-21)26-27-22(32)14-30(2,3)16-24(27)36-25-17-31(4,5)15-23(33)28(25)26/h6-13,26H,14-17H2,1-5H3 |
InChI Key |
IPNVYYONDPPYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C |
Origin of Product |
United States |
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